1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the azabicyclo[3.2.1]octane scaffold is a hallmark of this family, contributing to its significant pharmacological properties .
Preparation Methods
The synthesis of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective approaches to ensure the desired enantiomeric purity and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Scientific Research Applications
1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane scaffold plays a crucial role in binding to these targets, modulating their activity and triggering downstream biological effects .
Comparison with Similar Compounds
Similar compounds include other tropane alkaloids like tropine and tropanol. Compared to these, 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(pyridin-3-yl)ethan-1-one exhibits unique structural features that contribute to its distinct pharmacological profile . The presence of the pyridin-3-yl group further differentiates it from other related compounds .
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-pyridin-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-7-13-4-5-14(8-11)17(13)15(18)9-12-3-2-6-16-10-12/h2-3,6,10,13-14H,1,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDIURDMDKETOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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